

3-Fluoro-5-nitrotoluene chemical structure and CAS number 499-08-1

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Compound of Interest

Compound Name: 3-Fluoro-5-nitrotoluene

Cat. No.: B1316701

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In-Depth Technical Guide: 3-Fluoro-5-nitrotoluene (CAS 499-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrotoluene, with the CAS number 499-08-1, is a substituted aromatic compound that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a toluene backbone substituted with a fluorine atom and a nitro group at the meta positions, imparts unique reactivity that is highly valuable in the fields of medicinal chemistry and agrochemical research. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electron density of the aromatic ring, making it a versatile intermediate for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Structure and Properties

The chemical structure of **3-Fluoro-5-nitrotoluene** is characterized by a benzene ring substituted with a methyl group, a fluorine atom at position 3, and a nitro group at position 5.

Systematic IUPAC Name: 1-Fluoro-3-methyl-5-nitrobenzene

Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoro-5-nitrotoluene** is presented in the table below.

Property	Value	Reference(s)
CAS Number	499-08-1	[1]
Molecular Formula	C ₇ H ₆ FNO ₂	[1]
Molecular Weight	155.13 g/mol	[1]
Appearance	Crystalline Solid	[2]
Color	Yellow	[2]
Melting Point	41-44 °C	[3]
Boiling Point	230.0 ± 20.0 °C at 760 mmHg	[3]
Purity	Typically ≥98%	[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-5-nitrotoluene** is not readily available in the public domain, a general and widely used method for the preparation of fluoronitrotoluenes is the nitration of a corresponding fluorotoluene precursor. A representative protocol for a closely related isomer, 3-Fluoro-4-nitrotoluene, involves the nitration of 3-fluorotoluene.[\[5\]](#) This process can be adapted for the synthesis of **3-Fluoro-5-nitrotoluene**.

Experimental Protocol: Synthesis of 3-Fluoro-4-nitrotoluene (Illustrative)

This protocol for a related isomer illustrates the general methodology.

Materials:

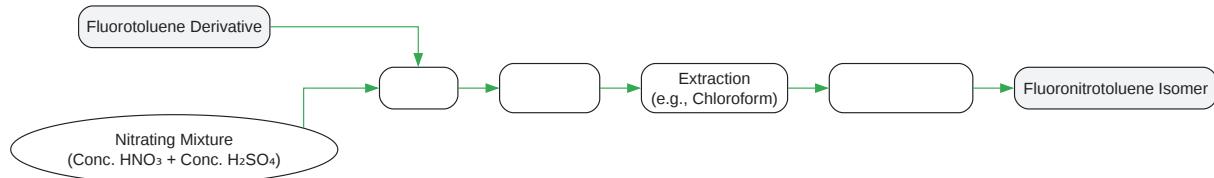
- 3-Fluorotoluene

- Concentrated Nitric Acid
- Concentrated Sulfuric Acid
- Ice
- Chloroform
- Hydrated Methanol

Procedure:

- In a flask equipped with a stirrer and placed in an ice bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid, maintaining the temperature below 10°C.[5]
- While maintaining the temperature between 5-10°C, slowly add 90g of 3-fluorotoluene to the acid mixture with continuous stirring.[5]
- Stir the reaction mixture for 1 hour in the ice bath, followed by 1 hour at room temperature.[5]
- Pour the reaction mixture into 500g of ice to quench the reaction.[5]
- Extract the product with chloroform.[5]
- Wash the organic layer with water.[5]
- The crude product can be purified by recrystallization from hydrated methanol to yield 3-Fluoro-4-nitrotoluene.[5]

Logical Workflow for the Synthesis of Fluoronitrotoluenes



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Caption: General workflow for the synthesis of fluoronitrotoluene isomers.

Reactivity

The reactivity of **3-Fluoro-5-nitrotoluene** is primarily dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The fluorine atom is also deactivating but is an ortho-, para-director. However, in the context of nucleophilic aromatic substitution, fluorine is a good leaving group.

The nitro group can be readily reduced to an amino group, providing a pathway to 3-fluoro-5-aminotoluene, a valuable intermediate for the introduction of an amine functionality.^[6]

Applications in Drug Development and Agrochemicals

3-Fluoro-5-nitrotoluene is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.^{[4][7]} The incorporation of fluorine into drug candidates can enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and increase binding affinity to biological targets.^[6] This can lead to more potent drugs with longer durations of action and potentially fewer side effects.^[6]

Similarly, in the agrochemical industry, the presence of a fluorine atom can impart greater stability and efficacy to herbicides, insecticides, and fungicides.^{[6][8]}

While specific examples of commercial drugs or agrochemicals synthesized directly from **3-Fluoro-5-nitrotoluene** are not prominently disclosed in publicly available literature, its utility as a building block for creating complex, biologically active molecules is well-established within the research and development sectors of these industries.[\[7\]](#)

Exemplary Synthetic Transformation: Reduction to 3-Fluoro-5-aminoaniline

A common and crucial transformation of **3-Fluoro-5-nitrotoluene** is the reduction of the nitro group to an amine, yielding 3-fluoro-5-nitroaniline. This reaction is a fundamental step in many synthetic pathways.

This is a general procedure for the reduction of a nitroarene to an aniline.

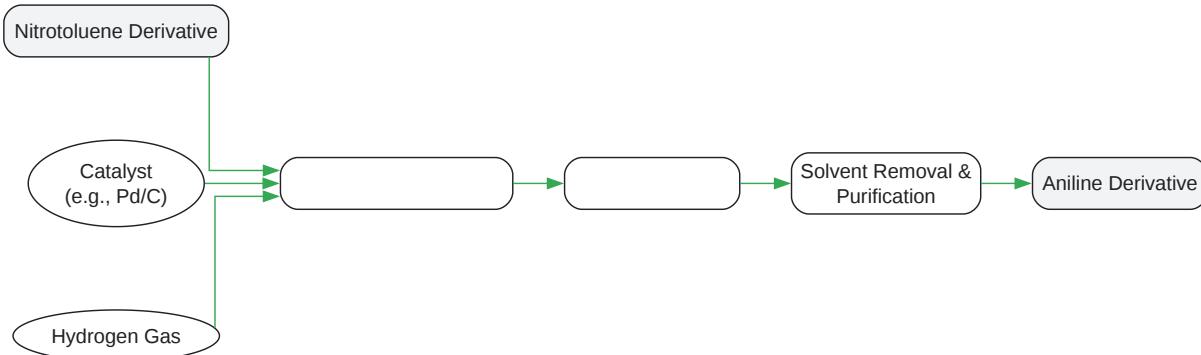
Materials:

- Nitrotoluene derivative (e.g., **3-Fluoro-5-nitrotoluene**)
- Ethanol
- Palladium on carbon (5% Pd/C)
- Hydrogen gas source

Procedure:

- Dissolve the nitrotoluene derivative in ethanol in a suitable hydrogenation vessel.[\[5\]](#)
- Add a catalytic amount of 5% palladium on carbon to the solution.[\[5\]](#)
- Subject the mixture to a hydrogen atmosphere with vigorous stirring.[\[5\]](#)
- Monitor the reaction until the consumption of hydrogen ceases.
- Filter the reaction mixture to remove the palladium on carbon catalyst.[\[5\]](#)
- Evaporate the ethanol from the filtrate to obtain the crude aniline derivative.[\[5\]](#)

- The product can be further purified by distillation under reduced pressure.[5]



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Caption: General workflow for the catalytic hydrogenation of a nitrotoluene.

Spectroscopic Data

Detailed spectroscopic data for **3-Fluoro-5-nitrotoluene** is not consistently available across common public databases. The following tables present data for closely related isomers, which can be used as a reference for spectral interpretation.

¹H NMR Data of Nitrotoluene Isomers

Compound	Solvent	Chemical Shifts (ppm) and Multiplicities	Reference(s)
2-Fluoro-5-nitrotoluene	CDCl ₃	A: 8.134, B: 8.089, C: 7.149, D (CH ₃): 2.380	[9]
3-Fluoro-4-nitrotoluene	-	InChI=1S/C7H6FNO2/ c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3	[10]
4-Fluoro-3-nitrotoluene	-	InChI=1S/C7H6FNO2/ c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3	[11]

¹³C NMR Data of Nitrotoluene Isomers

Compound	Solvent	Chemical Shifts (ppm)	Reference(s)
3-Fluorotoluene	-	InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3	[12]
3-Fluoro-4-nitrotoluene	-	InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3	[5]
3-Nitrotoluene	-	InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3	[13]

Infrared (IR) Spectroscopy Data

An IR spectrum for 3-Fluoro-4-nitrotoluene is available through the NIST Chemistry WebBook and can serve as a reference.[\[14\]](#) Characteristic peaks for nitrotoluene compounds include strong absorptions corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and

1350-1330 cm⁻¹) and C-H stretches of the aromatic ring and methyl group. The C-F bond will also have a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS) Data

Mass spectrometry of nitrotoluene isomers typically shows a prominent molecular ion peak.[15] Fragmentation patterns can be complex but may involve the loss of the nitro group or parts thereof.

Safety and Handling

3-Fluoro-5-nitrotoluene is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: Sigma-Aldrich[3]

Precautionary Measures

Precautionary Code	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich[3]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

3-Fluoro-5-nitrotoluene is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern provides a reactive handle for a variety of chemical transformations, making it a key component in the development of new and improved biologically active molecules. While detailed synthetic protocols and spectroscopic data for this specific isomer are not as prevalent in public literature as for some of its counterparts, the general principles of its synthesis and reactivity are well-understood within the context of substituted aromatic chemistry. Proper safety precautions are necessary when handling this compound. As research in medicinal and agrochemical fields continues to advance, the importance of building blocks like **3-Fluoro-5-nitrotoluene** is likely to grow.

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